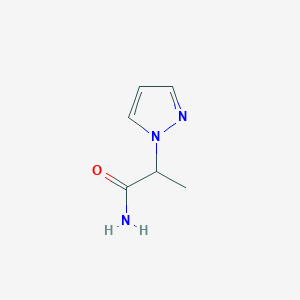

2-(1H-pyrazol-1-yl)propanamide

Descripción

Propiedades

IUPAC Name |

2-pyrazol-1-ylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-5(6(7)10)9-4-2-3-8-9/h2-5H,1H3,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVZRDDTXGDTKOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)N1C=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Method A: Direct Synthesis from Pyrazole Derivatives

This method involves the reaction of pyrazole with propanoyl chloride or its derivatives. The following steps summarize the procedure:

- Reagents : Propanoyl chloride, pyrazole, and a base such as triethylamine.

- Conditions : The reaction typically occurs in a solvent like THF (tetrahydrofuran) at low temperatures (−10 to 0 °C) followed by warming to room temperature.

- Yield : This method has been reported to yield significant quantities of the desired product with good purity.

- Propanoyl chloride is treated with triethylamine to form an acylating agent.

- This agent reacts with pyrazole under controlled conditions to form this compound.

Method B: Two-Step Synthesis via Intermediate Formation

A more complex but efficient method involves the formation of an intermediate that subsequently reacts with pyrazole:

- Step 1 : Synthesize an intermediate by reacting a substituted aniline with chloroacetyl chloride in the presence of a base.

- Step 2 : The resulting compound is then treated with pyrazole and potassium carbonate in DMF (dimethylformamide) under reflux conditions.

- This method allows for greater structural diversity by varying substituents on the aniline.

- The purification of the final product can be achieved through column chromatography.

Comparative Analysis of Synthesis Methods

| Method | Steps Required | Yield (%) | Purification Technique |

|---|---|---|---|

| Direct Synthesis | 1 | High | Simple filtration |

| Two-Step Synthesis | 2 | Moderate | Column chromatography |

Análisis De Reacciones Químicas

Types of Reactions

2-(1H-pyrazol-1-yl)propanamide undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding pyrazole N-oxides.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of reactive nitrogen atoms

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents such as alkyl halides and acyl chlorides are frequently employed

Major Products

The major products formed from these reactions include various substituted pyrazoles, hydrazine derivatives, and N-oxides .

Aplicaciones Científicas De Investigación

2-(1H-pyrazol-1-yl)propanamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Exhibits antimicrobial, antifungal, and antiviral activities.

Medicine: Potential therapeutic agent for treating various diseases due to its bioactive properties.

Industry: Used in the development of agrochemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 2-(1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity . The compound may also interact with cellular receptors, modulating signal transduction pathways .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of pyrazol-1-yl-propanamides are highly dependent on substituent patterns and backbone modifications. Below is a detailed comparison with key analogs:

3-[3-(2-Pyridyl)-1H-pyrazol-1-yl]propanamide

- Structure : A pyridyl group at the 3-position of the pyrazole ring.

- Crystallography : Triclinic crystal system (space group P1) with near-coplanar pyrazole and pyridine rings (dihedral angle = 1.87°), facilitating intermolecular N–H⋯N/O hydrogen bonds along the c-axis .

- Applications : Acts as a ligand in coordination chemistry, forming stable metal complexes for functional materials .

- Key Data :

N-(2-Methoxyphenyl)-3-(1H-pyrazol-1-yl)propanamide

- Structure : Methoxyphenyl group at the propanamide nitrogen.

- Synthesis : Yield = 62%; melting point = 88°C .

3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide

- Structure : Methyl groups at the 3- and 5-positions of the pyrazole ring.

- Impact : Steric hindrance from methyl groups reduces rotational freedom, altering binding affinity in biological targets.

- Crystallography : Detailed XRD data confirm a rigid planar structure, favoring π-π stacking interactions .

2-(Ethylamino)-2-methyl-3-(1H-pyrazol-1-yl)propanamide

- Structure: Ethylamino and methyl groups at the propanamide backbone.

- Pharmacology : Designed for enhanced solubility and bioavailability; however, discontinued due to undisclosed stability or efficacy issues .

- Key Data :

3-(1H-Pyrazol-1-yl)propanamide

- Structure : Pyrazole attached at the third carbon of propanamide.

- Applications : Intermediate in synthesizing kinase inhibitors; purity = 95% .

Pharmacological and Structural Trends

Substituent Effects on Bioactivity

- Pyridyl vs. Methyl Groups : Pyridyl-containing analogs (e.g., 3-[3-(2-pyridyl)-1H-pyrazol-1-yl]propanamide) exhibit stronger metal-coordination capabilities, making them suitable for catalytic or material science applications . In contrast, methyl-substituted derivatives (e.g., 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide) show improved metabolic stability in vivo due to reduced oxidative metabolism .

- Aromatic vs. Aliphatic Substituents : N-(2-Methoxyphenyl) derivatives demonstrate higher cytotoxicity against cancer cell lines compared to aliphatic analogs, likely due to enhanced DNA intercalation .

Backbone Modifications

- Positional Isomerism : Shifting the pyrazole from the second to the third carbon (e.g., 2-(1H-pyrazol-1-yl)propanamide vs. 3-(1H-pyrazol-1-yl)propanamide) alters hydrogen-bonding patterns, affecting crystallinity and solubility .

Actividad Biológica

2-(1H-pyrazol-1-yl)propanamide is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of cancer treatment and as a selective androgen receptor modulator. This article synthesizes diverse research findings and case studies to provide a comprehensive overview of the biological activity of this compound.

The molecular formula of this compound is , and it features a pyrazole moiety which is known for its diverse biological activities. The compound's structure allows it to interact with various biological targets, making it a candidate for further pharmacological exploration.

Anticancer Properties

Research has indicated that derivatives of pyrazole, including this compound, exhibit significant anticancer properties. A study reported that similar compounds demonstrated potent antitumor activity against various cancer cell lines, including prostate and breast cancer cells. For instance, a related aryl pyrazol-1-yl-propanamide showed an 80% tumor growth inhibition in xenograft models resistant to enzalutamide, a common prostate cancer treatment .

Table 1: Anticancer Activity of Pyrazole Derivatives

Selective Androgen Receptor Modulation

The compound has been identified as a selective androgen receptor degrader (SARD), showing promise in the treatment of androgen receptor-dependent cancers. The introduction of the pyrazole moiety enhances its binding affinity to the androgen receptor, leading to effective degradation and inhibition of androgen receptor signaling pathways .

The mechanism through which this compound exerts its biological effects is primarily through interaction with specific molecular targets such as enzymes and receptors. The presence of the pyrazole ring facilitates binding to the androgen receptor, potentially leading to downstream effects that inhibit tumor growth and proliferation.

Study on JAK Inhibition

In a related study focusing on pyrazole derivatives, compounds were synthesized that showed significant inhibition of Janus kinase (JAK) enzymes, which are crucial in inflammatory pathways and cancer progression. One derivative exhibited IC50 values as low as 0.039 µM against JAK3, indicating strong potential as an anti-inflammatory and anticancer agent .

Pharmacokinetic Properties

Pharmacological evaluations have shown that compounds within the pyrazole class possess favorable pharmacokinetic properties, including good bioavailability and metabolic stability. These characteristics are essential for developing effective therapeutic agents .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-(1H-pyrazol-1-yl)propanamide?

- Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting propanamide derivatives with pyrazole-containing precursors under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C for 12–24 hours. Catalysts like K₂CO₃ or triethylamine are often used to facilitate the reaction . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product.

Q. How can researchers confirm the structural integrity of this compound?

- Answer : Use a combination of spectroscopic and crystallographic techniques:

- X-ray crystallography provides precise bond lengths (e.g., C–N: 1.4566 Å, N–N: 1.3464 Å) and dihedral angles (e.g., pyrazole/pyridine coplanarity: ~1.87°) .

- NMR spectroscopy (¹H/¹³C) identifies proton environments (e.g., pyrazole NH at δ 10–12 ppm) and carbon backbone connectivity .

- FTIR confirms functional groups (amide C=O stretch at ~1650 cm⁻¹) .

Q. What safety protocols are essential when handling this compound?

- Answer : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation/contact. The compound may cause skin/eye irritation (similar to pyrazole derivatives), so emergency eyewash stations and neutral pH buffers should be accessible. Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing this compound derivatives?

- Answer : Employ density functional theory (DFT) to calculate transition-state energies and identify optimal solvents/catalysts. Molecular dynamics simulations (e.g., using Gaussian or ORCA) predict regioselectivity in pyrazole substitution reactions. Virtual screening (AutoDock Vina) can prioritize derivatives for biological testing .

Q. What experimental strategies resolve contradictions in biological activity data for pyrazole-propanamide analogs?

- Answer : Contradictions may arise from assay variability (e.g., cell-line specificity) or impurities. Mitigate by:

- Validating purity via HPLC (≥95% purity threshold).

- Replicating assays across multiple models (e.g., in vitro vs. ex vivo).

- Using structure-activity relationship (SAR) studies to isolate pharmacophores (e.g., pyrazole N-substituents influencing binding affinity) .

Q. How do hydrogen-bonding networks influence the stability of this compound in crystal lattices?

- Answer : Intermolecular N–H⋯N and N–H⋯O hydrogen bonds (e.g., N–H⋯O distance: 2.8–3.0 Å) create linear chains or 3D frameworks, enhancing thermal stability. Synchrotron XRD reveals these interactions, which are critical for predicting solubility and polymorphic behavior .

Q. What factorial design approaches improve yield in scaled-up synthesis?

- Answer : Use a 2³ factorial design to test variables: temperature (70–110°C), catalyst loading (5–15 mol%), and reaction time (6–18 hours). Analyze interactions via ANOVA to identify dominant factors. For example, catalyst concentration may have a higher significance (p < 0.05) than temperature in amide bond formation .

Q. How can researchers validate the role of this compound in enzyme inhibition assays?

- Answer : Perform kinetic assays (e.g., Michaelis-Menten) with purified enzymes (e.g., kinases or proteases). Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding constants (Kd). Cross-validate with molecular docking to map interactions (e.g., pyrazole ring occupying hydrophobic enzyme pockets) .

Methodological Notes

- Data Contradictions : Cross-reference crystallographic data (e.g., CCDC entries) with computational predictions to resolve structural ambiguities .

- Experimental Replication : Include positive/negative controls (e.g., known kinase inhibitors) in bioassays to ensure reproducibility .

- Ethical Compliance : Adhere to institutional guidelines for chemical waste disposal (e.g., neutralization of amide derivatives before disposal) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.